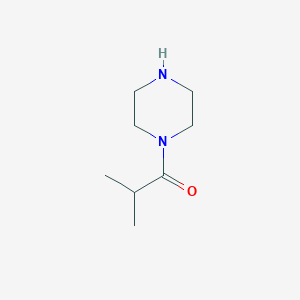

1-(2-Methylpropanoyl)piperazine

Overview

Description

1-(2-Methylpropanoyl)piperazine, also known as 2-methyl-1-(piperazin-1-yl)propan-1-one, is a chemical compound with the molecular formula C8H16N2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms . The average mass of the molecule is 156.225 Da .Scientific Research Applications

Enzyme Inhibition and Antibacterial Potential

1-(2-Methylpropanoyl)piperazine and its derivatives have been explored for their potential in enzyme inhibition and antibacterial applications. A study synthesized various carbamate derivatives bearing 2-furoyl-1-piperazine and found that these compounds showed significant activity against acetylcholinesterase enzyme, with some demonstrating very good inhibitory potential. Additionally, they exhibited good activities against both Gram-positive and Gram-negative bacterial strains, highlighting their potential as therapeutic agents (Abbasi et al., 2017).

Pharmaceutical Design and Synthesis

Piperazine compounds, including derivatives of this compound, are integral in the design and synthesis of pharmaceutical compounds. For instance, novel series of compounds involving 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant and antianxiety activities. These compounds have shown promising results in behavioral tests on animals (Kumar et al., 2017).

Antitumor Agents

Piperazine derivatives are also investigated for their potential as antitumor agents. Research has shown that analogues of certain piperazine compounds can be designed with reduced lipophilicity, which is beneficial for therapeutic and diagnostic applications in oncology. These analogues demonstrate selective affinity for receptor subtypes and minimal antiproliferative activity, indicating potential for use as positron emission tomography radiotracers (Abate et al., 2011).

Antidiabetic Applications

The structural modification of piperazine derivatives has led to the discovery of new antidiabetic compounds. Studies have identified certain piperazine derivatives as potent antidiabetic agents in rat models, mediated by an increase in insulin secretion. These compounds have shown strong improvement in glucose tolerance without hypoglycemic effects or side events, making them promising candidates for clinical investigations (Le Bihan et al., 1999).

Safety and Hazards

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on expanding the structural diversity of piperazine derivatives, including 1-(2-Methylpropanoyl)piperazine .

Mechanism of Action

Mode of Action

It is known that piperazine derivatives often interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems .

Biochemical Pathways

Piperazine derivatives are known to influence several biochemical pathways, particularly those involving neurotransmitters such as dopamine and serotonin .

Pharmacokinetics

It is known that piperazine derivatives are generally well absorbed and widely distributed throughout the body .

Result of Action

Based on the known effects of similar compounds, it may influence neurotransmitter levels and receptor activity, potentially leading to changes in neural signaling .

Action Environment

The action, efficacy, and stability of 1-(2-Methylpropanoyl)piperazine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other substances, and the specific characteristics of the biological system in which the compound is acting .

Biochemical Analysis

Biochemical Properties

1-(2-Methylpropanoyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged nerve signal transmission. Additionally, this compound interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic transmission. This compound also affects gene expression by modulating the activity of transcription factors involved in the cholinergic pathway. Furthermore, this compound impacts cellular metabolism by altering the balance of neurotransmitters, which can affect energy production and utilization in neurons .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, leading to prolonged nerve signal transmission. Additionally, this compound acts as an agonist at GABA receptors, enhancing their inhibitory effects on neurotransmission. These interactions contribute to the compound’s overall effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged inhibition of acetylcholinesterase and enhanced GABAergic transmission, which can lead to changes in neuronal activity and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cholinergic transmission and improve cognitive function in rodents. At higher doses, it can cause neurotoxic effects, including tremors, convulsions, and respiratory distress. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways. Therefore, careful dosage management is crucial when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I metabolic reactions, including oxidation and hydrolysis, primarily in the liver. These reactions are catalyzed by cytochrome P450 enzymes, which convert the compound into more polar metabolites for easier excretion. Additionally, this compound can undergo phase II metabolic reactions, such as glucuronidation and sulfation, further increasing its water solubility and facilitating its elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal cells. Once inside the cells, this compound can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and signaling .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic transmission. Additionally, this compound can be found in the cytoplasm and nucleus of neuronal cells, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

properties

IUPAC Name |

2-methyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPULDXYXDMNTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375755 | |

| Record name | 1-(2-methylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71260-16-7 | |

| Record name | 1-(2-methylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

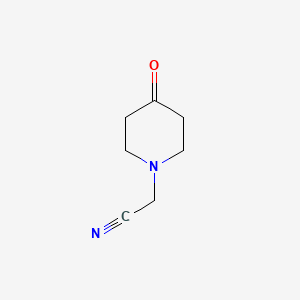

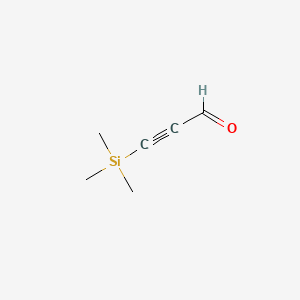

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

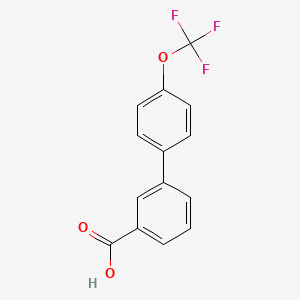

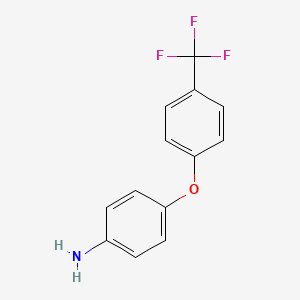

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)